molecular formula C8H10ClN B057563 4-Chlorophenethylamine CAS No. 156-41-2

4-Chlorophenethylamine

Cat. No.: B057563
CAS No.: 156-41-2
M. Wt: 155.62 g/mol
InChI Key: SRXFXCKTIGELTI-UHFFFAOYSA-N
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Description

4-Chlorophenethylamine is an organic compound with the molecular formula C₈H₁₀ClN. It is a derivative of phenethylamine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

4-Chlorophenethylamine is a psychoactive substituted phenethylamine . It primarily targets the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition .

Mode of Action

This compound interacts with its targets by binding to these serotonin receptors. It acts as a partial to full agonist at these receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound initiates a response in the serotonin system .

Biochemical Pathways

Upon binding to the serotonin receptors, this compound affects several biochemical pathways. It has been found to be a full agonist at the 5-HT 2A and 5-HT 2C receptors in inositol phosphate assays . This suggests that it can trigger the release of inositol trisphosphate (IP3), leading to the release of calcium ions from intracellular stores and resulting in various downstream effects .

Pharmacokinetics

Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the serotonin system. By acting as an agonist at serotonin receptors, it can influence mood, anxiety, and cognition . The specific effects can vary widely depending on the individual and the dose .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetics, age, and health status can influence how an individual responds to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorophenethylamine can be synthesized through several methods. One common method involves the reduction of 4-chlorobenzyl cyanide using potassium borohydride in ethanol. The reaction is carried out at room temperature (25°C) for about 2 hours. After the reaction, the mixture is filtered, and the solvent is removed by rotary evaporation. The product is then extracted using ethyl acetate and purified .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 4-chlorobenzyl cyanide using a suitable catalyst such as Raney nickel. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorophenethylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, which lacks the chlorine substitution.

    2-Chlorophenethylamine: Similar structure but with the chlorine atom at the ortho position.

    3-Chlorophenethylamine: Chlorine atom at the meta position.

    4-Bromophenethylamine: Bromine atom instead of chlorine at the para position.

Uniqueness

4-Chlorophenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The para-chlorine substitution enhances its stability and alters its interaction with biological targets compared to other phenethylamine derivatives .

Properties

IUPAC Name

2-(4-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXFXCKTIGELTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166018
Record name 4-Chlorophenethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-41-2
Record name 2-(4-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chlorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.323
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Synthesis routes and methods I

Procedure details

1-Chloro-4-(2-nitro-vinyl)-benzene (I-1a: 3.4 g, 0.0185 mmol) dissolved in dry THF (50 mL) was added dropwise to a stirred suspension of LAH (1.3 g, 0.03707 mmol) in dry THF (50 mL) over a period of 20 minutes at 0° C. under nitrogen atmosphere. The resulting mixture was stirred at 45° C. for 3 hours. The reaction was monitored by TLC (10% ethylacetate in hexane). The reaction mixture was cooled to room temperature, quenched with 10% NaOH solution (3 mL), and filtered through Celite® bed. The filtrate was washed with ethylacetate and concentrated under reduced pressure to afford 2.6 g of the crude product which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

EP-A-1201642 therefore describes a process for preparing amines from halogenated aromatics with anhydrous ammonia. In order to prevent dehalogenation of the aromatic, a solid acidic cocatalyst is added. In Example 6, p-chloroacetophenone together with 1.6% by weight of Raney Co and 19% by weight of ZrO2, based on the reactant, in methanol, is reacted with ammonia to give p-chlorophenylethylamine in >98% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenethylamine
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4-Chlorophenethylamine
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4-Chlorophenethylamine
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4-Chlorophenethylamine
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4-Chlorophenethylamine
Reactant of Route 6
4-Chlorophenethylamine

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